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Rabeprazole

Cat. No.: B021922 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Desmethoxypropoxyl-4-methoxy Rabeprazole, a known process-related impurity of the

proton pump inhibitor, Rabeprazole.[1][2] Designated as Rabeprazole EP Impurity E, the

characterization of this molecule is critical for ensuring the quality, safety, and efficacy of

Rabeprazole drug products.[3][4] This document is intended for researchers, scientists, and

drug development professionals, offering a detailed exploration of the nuclear magnetic

resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis)

spectroscopic properties of this compound. The methodologies and interpretations presented

herein are grounded in established analytical principles and data from related benzimidazole

sulfoxide compounds.

Molecular Structure and Context
4-Desmethoxypropoxyl-4-methoxy Rabeprazole, with the chemical name 2-[[(4-Methoxy-3-

methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, arises during the synthesis of

Rabeprazole.[1][4][5][6] Its structure is similar to the active pharmaceutical ingredient (API),

differing by the substitution on the pyridine ring. Understanding its spectroscopic signature is

paramount for its identification and quantification in routine quality control and stability studies.

Caption: Chemical structure of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4-
Desmethoxypropoxyl-4-methoxy Rabeprazole, both ¹H and ¹³C NMR are indispensable for

confirming its identity.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments. The expected chemical shifts for 4-Desmethoxypropoxyl-4-
methoxy Rabeprazole are summarized in Table 1. The choice of solvent, typically deuterated

chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical as it can influence the chemical

shifts, particularly of the N-H proton.[7] DMSO-d₆ is often preferred for its ability to dissolve a

wide range of compounds and for resolving exchangeable protons like N-H.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~12.5 - 13.5 br s 1H Benzimidazole N-H

~8.10 d 1H Pyridine H-6

~7.50 - 7.70 m 2H
Benzimidazole H-4, H-

7

~7.20 - 7.40 m 2H
Benzimidazole H-5, H-

6

~6.80 s 1H Pyridine H-5

~4.80 d 1H
Methylene C-H

(diastereotopic)

~4.70 d 1H
Methylene C-H

(diastereotopic)

~3.90 s 3H Methoxy O-CH₃

~2.20 s 3H Pyridine C-CH₃
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Predicted chemical shifts are based on the analysis of related structures and standard

chemical shift tables. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

predicted chemical shifts for the 15 carbon atoms of 4-Desmethoxypropoxyl-4-methoxy
Rabeprazole are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

~163.0 Pyridine C-4

~151.0 Pyridine C-2

~150.0 Benzimidazole C-2

~148.0 Pyridine C-6

~142.0 Benzimidazole C-8a

~135.0 Benzimidazole C-4a

~123.0 Benzimidazole C-5/C-6

~122.0 Benzimidazole C-5/C-6

~118.0 Benzimidazole C-4/C-7

~111.0 Benzimidazole C-4/C-7

~106.0 Pyridine C-5

~105.0 Pyridine C-3

~58.0 Methylene -CH₂-

~55.0 Methoxy -OCH₃

~12.0 Pyridine -CH₃

Note: Some commercial suppliers confirm the structure of this impurity using ¹³C NMR.[8]
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Experimental Protocol for NMR Analysis
A robust protocol for acquiring NMR spectra is crucial for obtaining high-quality data.

Step-by-Step Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 4-Desmethoxypropoxyl-4-methoxy
Rabeprazole and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400

MHz FT-NMR spectrometer or equivalent.[7]

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00

ppm).

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. The

solvent peak can be used as a reference (DMSO-d₆ at δ = 39.52 ppm).

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh 5-10 mg of Sample Dissolve in 0.6-0.7 mL
Deuterated Solvent

400 MHz FT-NMR
Spectrometer

Acquire ¹H NMR Spectrum

Acquire ¹³C NMR Spectrum

Fourier Transform,
Phase & Baseline Correction

Spectral Interpretation
& Structure Confirmation

Click to download full resolution via product page

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. For 4-Desmethoxypropoxyl-4-methoxy Rabeprazole,

high-resolution mass spectrometry (HRMS) is particularly useful for confirming its molecular

formula.

Expected Mass Spectrometric Data
The molecular formula of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole is C₁₅H₁₅N₃O₂S.

[5][9][10] The expected mass-to-charge ratios (m/z) for the protonated molecule are presented

in Table 3. Electrospray ionization (ESI) is a suitable ionization technique for this class of

compounds, typically in positive ion mode.

Table 3: High-Resolution Mass Spectrometry Data

Ion Calculated m/z

[M+H]⁺ 302.0958

[M+Na]⁺ 324.0777

The monoisotopic mass of C₁₅H₁₅N₃O₂S is 301.0885 Da.[6]

Experimental Protocol for LC-MS Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for

analyzing impurities in pharmaceutical substances.

Step-by-Step Methodology:

Chromatographic Separation:

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[7]

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M

ammonium acetate) and an organic modifier (e.g., acetonitrile and/or methanol).[7]

Flow Rate: A typical flow rate is 1.0 mL/min.[7]
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Detection: UV detection at a suitable wavelength (e.g., 280-285 nm) can be used in

conjunction with MS detection.[7]

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive ion mode.

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap

instrument is recommended for accurate mass measurements.

Data Acquisition: Acquire full scan mass spectra over an appropriate m/z range (e.g., 100-

500).

Liquid Chromatography Mass Spectrometry

Inject Sample Solution Reversed-Phase
C18 Column Gradient Elution Electrospray Ionization

(ESI+)
High-Resolution
Mass Analyzer MS Detector data_analysisData Analysis

Click to download full resolution via product page

Caption: General workflow for LC-MS analysis.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole will exhibit

characteristic absorption bands corresponding to its benzimidazole, pyridine, and sulfoxide

moieties.

Expected IR Absorption Bands
While an experimental spectrum for this specific impurity is not readily available in the

literature, the expected characteristic peaks can be inferred from the spectra of related

benzimidazole compounds.[11][12]

Table 4: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibration

3450 - 3300 N-H Stretching

3100 - 3000 C-H (aromatic) Stretching

2980 - 2850 C-H (aliphatic) Stretching

~1625 C=N Stretching

1600 - 1450 C=C (aromatic) Stretching

~1250 C-O (aryl ether) Stretching

~1040 S=O Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the

electronic transitions within a molecule. The UV spectrum of 4-Desmethoxypropoxyl-4-
methoxy Rabeprazole is expected to be very similar to that of Rabeprazole itself, due to the

shared chromophoric system.

Expected UV-Vis Absorption Maxima
Rabeprazole exhibits a maximum absorbance (λmax) at approximately 284 nm in methanol. It

is reasonable to expect a similar λmax for 4-Desmethoxypropoxyl-4-methoxy Rabeprazole.

Table 5: Predicted UV-Vis Absorption Data

Solvent Expected λmax (nm)

Methanol ~284

0.05 N NaOH ~292

The λmax can be influenced by the solvent polarity and pH.

Experimental Protocol for UV-Vis Analysis
Step-by-Step Methodology:
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Solvent Selection: Choose a suitable UV-grade solvent in which the compound is soluble

and that is transparent in the wavelength range of interest (e.g., methanol).

Standard Solution Preparation: Prepare a stock solution of known concentration by

accurately weighing the sample and dissolving it in the chosen solvent. Prepare a series of

dilutions to establish a calibration curve if quantitative analysis is required.

Spectral Acquisition: Scan the sample solution over a wavelength range of 200-400 nm using

a double-beam UV-Vis spectrophotometer, with the pure solvent as a blank.

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and use the

absorbance value for quantification if necessary.

Conclusion
The spectroscopic characterization of 4-Desmethoxypropoxyl-4-methoxy Rabeprazole is

essential for its role as a process impurity in the manufacturing of Rabeprazole. This guide

provides a comprehensive overview of the expected NMR, MS, IR, and UV-Vis data, along with

robust experimental protocols for their acquisition. While some of the data presented is

predictive and based on the analysis of structurally similar compounds, it provides a strong

foundation for the identification and characterization of this impurity in a research or quality

control setting. The synthesis and isolation of this compound as a reference standard are

crucial for the validation of analytical methods aimed at ensuring the purity of Rabeprazole

formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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